

An In-depth Technical Guide to the Biochemical Properties of N-ethylglycinexylidide (Lidocaine)

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Compound of Interest

Compound Name: *Monoethylglycinexylidide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylglycinexylidide, more commonly known as lidocaine, is a well-established local anesthetic and a class Ib antiarrhythmic agent.^{[1][2]} Its discovery in the 1940s marked a significant advancement in pain management due to its favorable safety and efficacy profile compared to earlier anesthetics.^[1] This technical guide provides a comprehensive overview of the core biochemical properties of lidocaine, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Lidocaine is a tertiary amine belonging to the amino amide class of local anesthetics.^[1] Its chemical structure consists of a lipophilic aromatic group and a hydrophilic amine group, linked by an amide bond. This amphipathic nature is crucial for its ability to traverse cell membranes and interact with its molecular target.

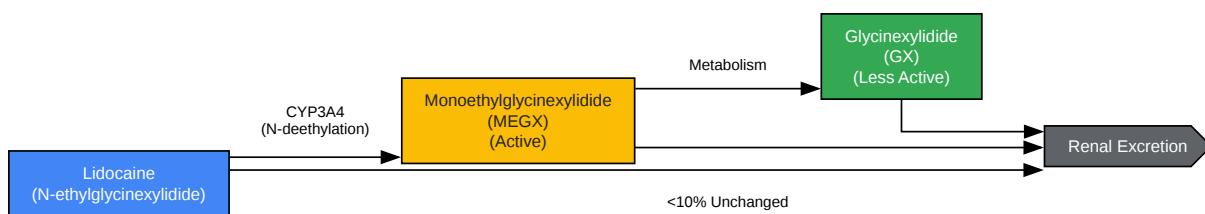
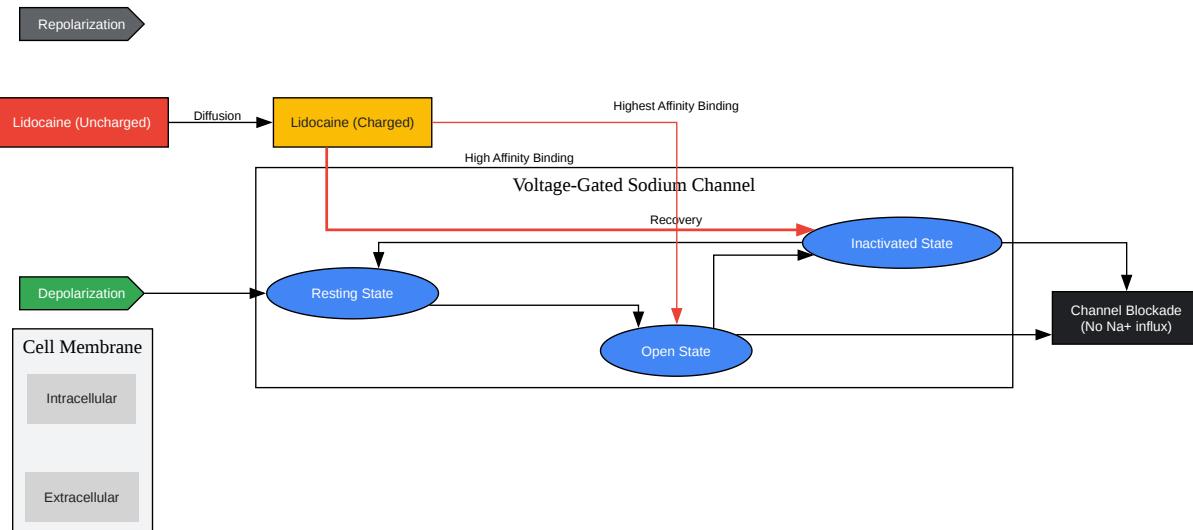
Property	Value	Reference
IUPAC Name	2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide	
Molecular Formula	C14H22N2O	
Molecular Weight	234.34 g/mol	[3]
pKa	7.7	[1]
Solubility	Soluble in ethanol and DMSO up to 100 mM	[3]

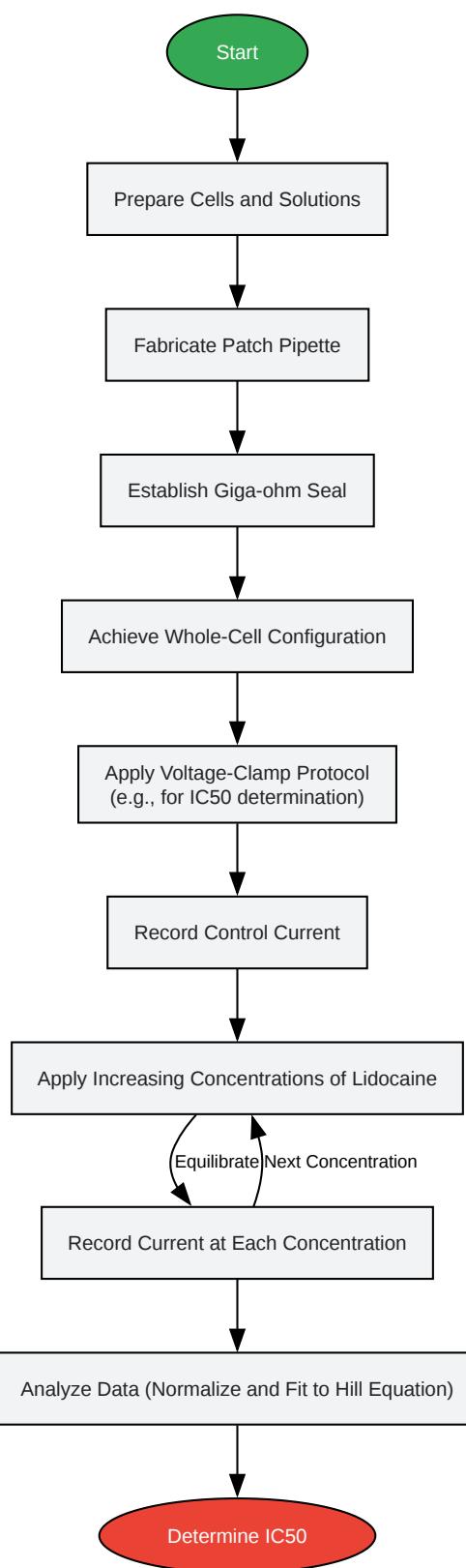
Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of lidocaine is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[\[1\]](#)[\[4\]](#) Lidocaine exhibits a state-dependent binding affinity, preferentially interacting with sodium channels in their open and inactivated states over the resting state.[\[2\]](#)[\[5\]](#) This "use-dependent" characteristic makes it particularly effective in rapidly firing cells, a hallmark of conditions such as neuropathic pain and cardiac arrhythmias.[\[4\]](#)

Lidocaine accesses its binding site from the intracellular side of the channel, interacting with specific amino acid residues within the pore.[\[6\]](#) By binding to the channel, lidocaine stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for depolarization.[\[2\]](#) This action raises the threshold for electrical excitability and slows the propagation of nerve impulses.

Signaling Pathway of Lidocaine Action



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